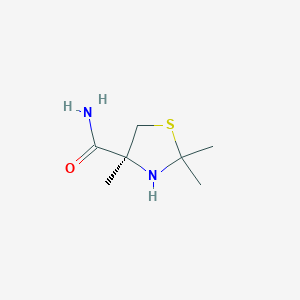
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide is a chemical compound with a unique structure that includes a thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazolidine derivatives.
Substitution: Substitution reactions can occur at the thiazolidine ring or the carboxamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazolidine ring.
Aplicaciones Científicas De Investigación
(4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4S)-2,2,4-Trimethyl-1,3-thiazolidine-4-carboxamide include other thiazolidine derivatives such as:
- 2,2-Dimethyl-1,3-thiazolidine-4-carboxamide
- 2,2,4-Trimethyl-1,3-thiazolidine-4-carboxylic acid
- 2,2,4-Trimethyl-1,3-thiazolidine-4-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which may confer unique reactivity and biological properties
Propiedades
Número CAS |
852547-22-9 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
(4S)-2,2,4-trimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-6(2)9-7(3,4-11-6)5(8)10/h9H,4H2,1-3H3,(H2,8,10)/t7-/m1/s1 |
Clave InChI |
HBTNPJXJMJNDJU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@]1(CSC(N1)(C)C)C(=O)N |
SMILES canónico |
CC1(NC(CS1)(C)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
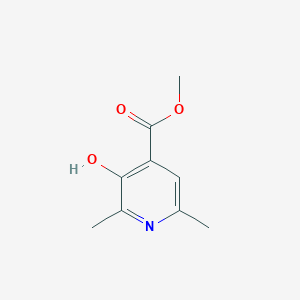
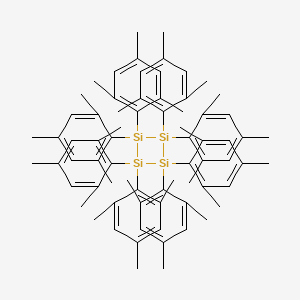

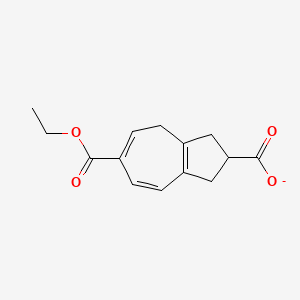
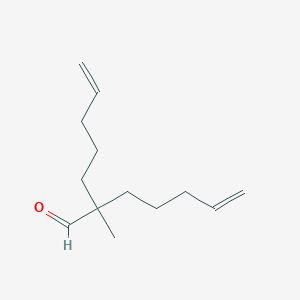
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
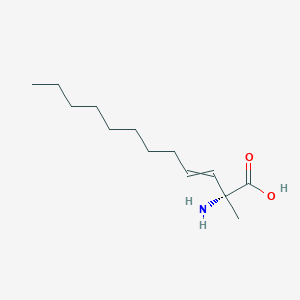
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)
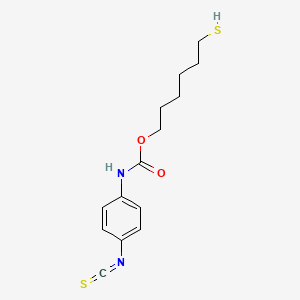
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
